N-甲酰甲硫氨酰亮氨酰对碘苯丙氨酸

描述

Synthesis Analysis

The synthesis of N-Formyl-Met-Leu-p-iodo-Phe and related peptides involves classical peptide synthesis techniques, such as the mixed anhydride procedure, and can include modern methods like solid-phase peptide synthesis (SPPS) for improved efficiency and yield. A notable study described a practical synthesis method for N-formyl-Met-Leu-Phe, showcasing the adaptability of these synthesis techniques in producing chemotactic peptide analogs with specific isotopic labeling for research purposes (Breitung et al., 2008).

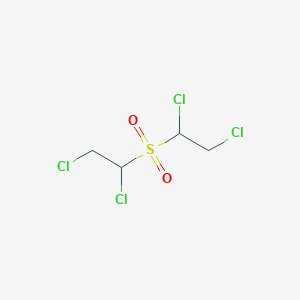

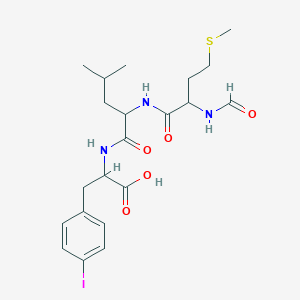

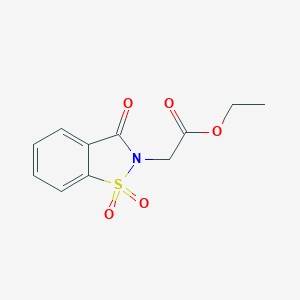

Molecular Structure Analysis

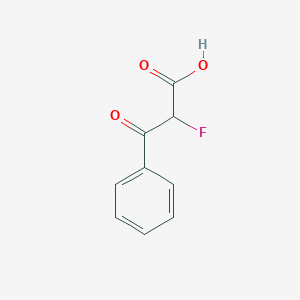

The molecular structure of N-Formyl-Met-Leu-p-iodo-Phe has been characterized through various analytical techniques, including NMR spectroscopy and molecular modeling. These studies reveal that peptides like fMLP-OMe tend to adopt specific conformations, such as gamma-turns, which are crucial for their biological activity. The absence of chemotactic activity in certain analogs suggests that the receptor recognizes peptides with flexible backbones, favoring an extended conformation upon binding (Dugas et al., 2009).

Chemical Reactions and Properties

Chemical properties of N-Formyl-Met-Leu-p-iodo-Phe, including its reactivity and interactions with receptors, underscore the peptide's role in chemotaxis and immune response modulation. The synthesis and functional analysis of analogs demonstrate how modifications in peptide structure can influence biological activity, such as chemotaxis and superoxide production, highlighting the importance of the formyl group and peptide conformation for receptor recognition and activation (Day & Freer, 2009).

Physical Properties Analysis

The physical properties, including solubility, stability, and crystalline structure, are pivotal for understanding the behavior of N-Formyl-Met-Leu-p-iodo-Phe in biological systems. The crystal structure analysis of related peptides reveals specific folding patterns and intramolecular interactions, which are essential for their biological function and interaction with cellular receptors (Gavuzzo et al., 2009).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of the formyl group and the specific amino acid residues, dictate the peptide's role in signaling pathways. The formyl group is critical for receptor binding and activation, while the specific sequence and stereochemistry of the amino acids determine the peptide's potency and selectivity towards its receptor. These aspects are crucial for designing peptide analogs with desired biological activities (Dalpiaz et al., 1999).

科学研究应用

趋化特性

N-甲酰甲硫氨酰亮氨酰对碘苯丙氨酸及其类似物已被确定为有效的趋化因子。研究表明它们具有诱导不同细胞类型趋化的能力,包括公牛精子和人中性粒细胞。例如,甲酰甲硫氨酰亮氨酰苯丙氨酸的合成肽类似物,包括 N-甲酰甲硫氨酰亮氨酰对碘苯丙氨酸,已被比较它们诱导公牛精子趋化的能力,突出了甲酰基和疏水残基序列在激活趋化反应中的重要作用 (Iqbal, Shivaji, Vijayasarathy, & Balaram, 1980)。

受体相互作用

对人中性粒细胞的研究表明,N-甲酰甲硫氨酰亮氨酰对碘苯丙氨酸衍生物充当完全激动剂,与甲酰肽受体相互作用以诱导细胞反应,如趋化和超氧化物阴离子释放。这些相互作用表明与甲酰肽受体的有效和特异性结合,突出了 N-甲酰基和受体结合和激活中的特定氨基酸序列的重要性 (Dalpiaz et al., 2001)。

信号转导机制

N-甲酰甲硫氨酰亮氨酰对碘苯丙氨酸与其在细胞表面的受体的结合触发了一系列细胞内信号事件。例如,在表达 N-甲酰肽受体的转染成纤维细胞中,配体刺激导致胞内储存的钙动员,表明受体在介导早期跨膜信号事件中的作用 (Prossnitz, Quehenberger, Cochrane, & Ye, 1991)。此外,甲酰肽受体连接被证明通过 Gβγ 亚基和 Ia 类磷酸肌醇 3 激酶诱导 Rac 依赖性肌动蛋白重组,进一步阐明了这些肽激活的复杂信号通路 (Belisle & Abo, 2000)。

结构分析

N-甲酰甲硫氨酰亮氨酰对碘苯丙氨酸及其类似物的构效关系一直是了解这些肽如何与其受体相互作用并诱导生物反应的兴趣所在。研究集中在分析这些肽的构象,以阐明其结构在生物活性和受体相互作用中的重要性 (Gavuzzo et al., 2009)。

安全和危害

未来方向

The future directions of “N-Formyl-Met-Leu-p-iodo-Phe” could involve further exploration of its effects on cellular activation, particularly in relation to its role as an agonist for formyl peptide receptors (FPRs). This could include investigating its effects on cellular polarization, chemotaxis, and the release of proteolytic enzymes .

属性

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQXFDPVOCUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30IN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319790 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-Met-Leu-p-iodo-Phe | |

CAS RN |

105931-59-7 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)